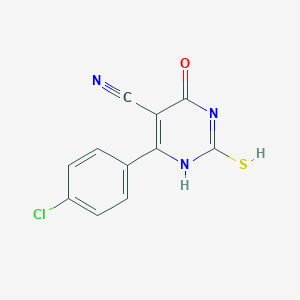

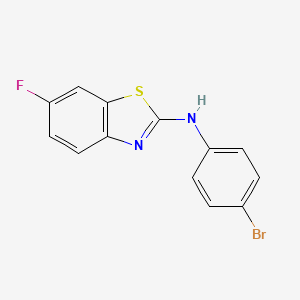

6-(4-chlorophenyl)-4-oxo-2-sulfanyl-1H-pyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “6-(4-chlorophenyl)-4-oxo-2-sulfanyl-1H-pyrimidine-5-carbonitrile” is known as Streptavidin conjugated with Phycoerythrin/Cyanine7. Streptavidin is a tetrameric protein that binds to biotin with high affinity, while Phycoerythrin/Cyanine7 is a fluorescent dye used in various biological applications. This conjugate is particularly useful in immunofluorescent staining and flow cytometry due to its ability to detect biotinylated antibodies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Streptavidin is conjugated with Phycoerythrin/Cyanine7 under optimal conditions to ensure high affinity binding and fluorescence. The preparation involves the following steps:

Streptavidin Production: Streptavidin is produced through recombinant DNA technology, where the gene encoding streptavidin is inserted into a suitable host organism, such as . The host organism expresses the protein, which is then purified through affinity chromatography.

Conjugation with Phycoerythrin/Cyanine7: The purified streptavidin is then conjugated with Phycoerythrin/Cyanine7. This process involves the use of cross-linking agents that facilitate the binding of the fluorescent dye to the protein.

Industrial Production Methods

In industrial settings, the production of Streptavidin conjugated with Phycoerythrin/Cyanine7 follows similar steps but on a larger scale. The process involves:

Large-Scale Fermentation: The host organism is cultured in large bioreactors to produce significant quantities of streptavidin.

Purification: The protein is purified using high-throughput chromatography techniques.

Conjugation: The conjugation process is scaled up using automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Streptavidin conjugated with Phycoerythrin/Cyanine7 primarily undergoes non-covalent interactions rather than traditional chemical reactions. it can participate in the following types of interactions:

Biotin Binding: Streptavidin binds to biotin with high affinity, forming a stable complex.

Fluorescence Resonance Energy Transfer (FRET): The Phycoerythrin/Cyanine7 dye can participate in FRET, where energy transfer occurs between two fluorescent molecules in close proximity.

Common Reagents and Conditions

The common reagents used in the preparation and application of this compound include:

Biotinylated Antibodies: These are used to target specific proteins or cells in immunofluorescent staining.

Cross-Linking Agents: These facilitate the conjugation of streptavidin with Phycoerythrin/Cyanine7.

Major Products Formed

The major product formed from the interaction of Streptavidin conjugated with Phycoerythrin/Cyanine7 is the biotin-streptavidin complex, which is highly stable and fluorescent .

Wissenschaftliche Forschungsanwendungen

Streptavidin conjugated with Phycoerythrin/Cyanine7 has a wide range of scientific research applications, including:

Immunofluorescent Staining: It is used to detect biotinylated antibodies in various biological samples, allowing for the visualization of specific proteins or cells.

Flow Cytometry: The conjugate is used in flow cytometry to analyze the expression of cell surface and intracellular molecules.

Molecular Biology: It is used in various molecular biology techniques, such as Western blotting and immunoprecipitation, to detect biotinylated molecules

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Streptavidin conjugated with Phycoerythrin: Similar to Streptavidin conjugated with Phycoerythrin/Cyanine7 but without the Cyanine7 component.

Streptavidin conjugated with Fluorescein: Uses fluorescein as the fluorescent dye instead of Phycoerythrin/Cyanine7.

Streptavidin conjugated with Allophycocyanin: Uses allophycocyanin as the fluorescent dye

Uniqueness

Streptavidin conjugated with Phycoerythrin/Cyanine7 is unique due to its combination of high-affinity biotin binding and the specific fluorescence properties of Phycoerythrin/Cyanine7. This makes it particularly useful in applications requiring high sensitivity and specificity .

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)-4-oxo-2-sulfanyl-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3OS/c12-7-3-1-6(2-4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPUHYGYTQUAMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)S)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)S)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene,1-[(2-chloro-2-phenylethyl)sulfonyl]-4-fluoro-](/img/structure/B7790134.png)

![4-[(Dimethylamino)methyl]aniline;dihydrochloride](/img/structure/B7790148.png)

![1-{4-[(5-Amino-2-pyridinyl)oxy]phenyl}-1-ethanone](/img/structure/B7790156.png)

![methyl N-[(4'-aminobiphenyl-4-yl)carbonyl]-2-methylalaninate](/img/structure/B7790159.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7790197.png)

![2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7790201.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B7790207.png)